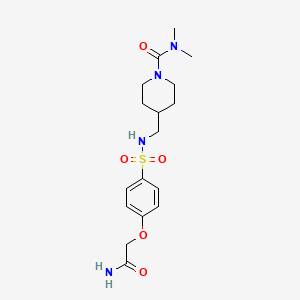

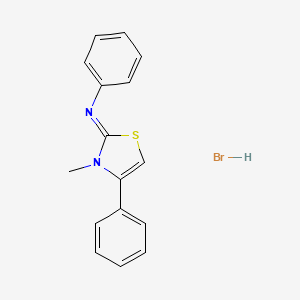

![molecular formula C12H18N6 B3016186 N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide CAS No. 786578-60-7](/img/structure/B3016186.png)

N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide" is a chemical entity that appears to be related to a class of compounds involving piperazine derivatives. Piperazine is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the synthesis of various therapeutic agents.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of a paramagnetic monomer starting from a tetramethylpiperidine derivative involves oxidation and the Bucherer-Bergs synthesis to obtain the desired amino acid, which is then reacted with phosgene to yield the N-carboxyanhydride . Similarly, the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment involves reactions with 1-methylpiperazine and various chlorobenzoyl chlorides, leading to the formation of benzamides, which are key intermediates in the synthesis of certain antileukemic agents .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring and various substituents that define their chemical properties and biological activities. For example, tri-substituted ureas derived from N-methylpiperazine containing phenyl and N-heterocyclic substituents have been studied using NMR and IR spectroscopies, revealing fast inter-conversion of the piperazine ring and amino-imino tautomerism in some derivatives .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. The desulfurization of certain isothiazol-imine derivatives can lead to the formation of imino-enamidine intermediates, which can further react with amines, thiophenol, benzoic acid, and thiobenzoic acid to yield amidine and thioamide derivatives . These reactions are often complex and can involve intermediates such as ketene imines, as well as participation of nitro groups in the formation of oxadiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of the piperazine ring, along with various substituents, can affect the solubility, melting point, and stability of these compounds. Spectroscopic studies, such as NMR and IR, provide insights into the conformational behavior of these molecules in solution, such as the planar trans conformation of the CO-NH moiety and the rotational freedom of the aryl substituted N-carbamoyl group . These properties are crucial for understanding the reactivity and potential applications of piperazine derivatives in medicinal chemistry.

Aplicaciones Científicas De Investigación

Neuroprotective Effects in Ischemia-Reperfusion Conditions

The compound N-[amino(imino)methyl]piperidine-1-carboximidamide, a derivative of N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide, was studied for its effects on oxidative stress in rat brains and blood serum under post-ischemic reperfusion conditions. It was found to normalize parameters associated with oxidative stress and exert a dose-dependent neuroprotective effect, indicating potential use in treating brain pathology related to oxidative stress (Popova et al., 2011).

Spectroscopic and Structural Study

A series of tri-substituted ureas containing an N-methylpiperazine moiety, similar to this compound, were synthesized and examined using NMR and IR spectroscopies. These studies are crucial for understanding the molecular structure and properties of these compounds, which can be important for their application in various scientific fields (Iriepa & Bellanato, 2013).

Anticancer Activity

The compound 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile, structurally related to this compound, showed remarkable activity against the melanoma MALME-3 M cell line in in vitro studies. This suggests the potential of similar compounds in developing anticancer treatments (Sa̧czewski et al., 2006).

Anticholinergic Activity

Indol-2-carboxylic acid esters containing an N-phenylpiperazine moiety, similar to this compound, were evaluated for their acetylcholinesterase and butyrylcholinesterase inhibitory activity. Such studies highlight the potential application of these compounds in the development of drugs targeting cholinergic systems (Padrtová et al., 2020).

Corrosion Inhibition

A Schiff base derivative with structural similarities to this compound exhibited effective corrosion inhibition properties on Q235 mild steel in 1.0 M HCl. This research suggests applications in corrosion protection and materials science (Ji et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target enzymes likeBeta-secretase 1 and Urokinase-type plasminogen activator . These enzymes play crucial roles in various biological processes, including protein cleavage and signal transduction.

Mode of Action

Based on the structure of the compound, it likely interacts with its targets through the formation ofimine bonds . Imine formation is a common mechanism in biochemistry, where a primary amine reacts with a carbonyl compound to form an imine. This reaction is reversible and acid-catalyzed .

Biochemical Pathways

Amino acids, which share structural similarities with this compound, are known to be involved in a wide range of biochemical pathways, including protein synthesis and metabolism .

Result of Action

Compounds that target enzymes like beta-secretase 1 and urokinase-type plasminogen activator can influence a variety of cellular processes, including signal transduction and protein cleavage .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly impact the activity and stability of many compounds .

Propiedades

IUPAC Name |

N-(diaminomethylidene)-4-phenylpiperazine-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6/c13-11(14)16-12(15)18-8-6-17(7-9-18)10-4-2-1-3-5-10/h1-5H,6-9H2,(H5,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWASOLNMNSTSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=N)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

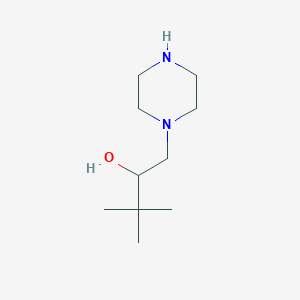

![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3016103.png)

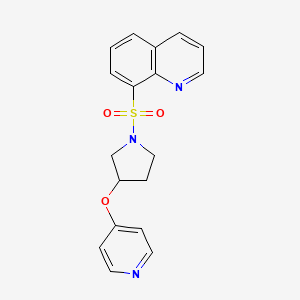

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B3016105.png)

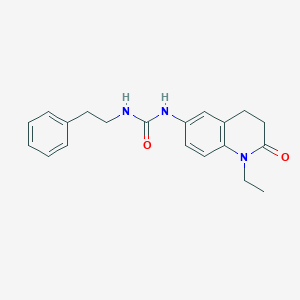

![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B3016108.png)

![1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B3016113.png)

![2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B3016117.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3016120.png)